1H-Imidazole, 2-(2-chlorophenyl)-4,5-bis(4-methylphenyl)-
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Overview
Description
1H-Imidazole, 2-(2-chlorophenyl)-4,5-bis(4-methylphenyl)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them important in the development of new drugs and other applications .
Preparation Methods
The synthesis of 1H-Imidazole, 2-(2-chlorophenyl)-4,5-bis(4-methylphenyl)- typically involves the reaction of appropriate substituted benzaldehydes with ammonium acetate and aniline derivatives under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization .
Chemical Reactions Analysis
1H-Imidazole, 2-(2-chlorophenyl)-4,5-bis(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-(2-chlorophenyl)-4,5-bis(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar compounds to 1H-Imidazole, 2-(2-chlorophenyl)-4,5-bis(4-methylphenyl)- include other imidazole derivatives such as:
1H-Imidazole, 4,5-diphenyl-: Known for its antifungal properties.
1H-Imidazole, 2-(4-chlorophenyl)-4,5-diphenyl-: Studied for its potential anticancer activity.
1H-Imidazole, 2-(2,4-dichlorophenyl)-4,5-diphenyl-: Investigated for its anti-inflammatory effects.
These compounds share similar structures but differ in their specific substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
645402-19-3 |
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Molecular Formula |
C23H19ClN2 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole |
InChI |
InChI=1S/C23H19ClN2/c1-15-7-11-17(12-8-15)21-22(18-13-9-16(2)10-14-18)26-23(25-21)19-5-3-4-6-20(19)24/h3-14H,1-2H3,(H,25,26) |
InChI Key |
VGXBNQQVGSWHPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3Cl)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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